Calcifediol lactone

Vitamin D metabolism protein binding assay biomarker

Researchers requiring a high-sensitivity standard for vitamin D binding protein (DBP) assays face challenges with low-affinity probes. Calcifediol lactone solves this with a 5-fold higher DBP affinity vs. calcifediol, enabling lower detection limits in limited sample volumes. • 5× higher DBP affinity than calcifediol for enhanced standard curve sensitivity • >600-fold reduction in VDR affinity makes it an ideal negative control for VDR activation studies • Prolonged Tmax (10.7 h) and >1000-fold plasma dynamic range in hypervitaminosis D, the most sensitive LC-MS/MS indicator of vitamin D catabolic flux Supplied with full Certificates of Analysis; custom synthesis and bulk packaging available upon request.

Molecular Formula C27H40O4
Molecular Weight 428.6 g/mol
CAS No. 71302-34-6
Cat. No. B1233510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcifediol lactone
CAS71302-34-6
Synonyms25-hydroxy vitamin D3-26,23-lactone
25-hydroxycholecalciferol-26,23-lactone
25-hydroxyvitamin D(3) 26,23-lactone
25-OHD(3)-26,23-lactone
calcifediol lactone
calcifediol lactone, (3beta,5Z,7E,23R,25R)-isomer
calcifediol lactone, (3beta,5Z,7E,23R,25S)-isomer
calcifediol lactone, (3beta,5Z,7E,23S,25R)-isomer
calcifediol lactone, (3beta,5Z,7E,23S,25S)-isome
Molecular FormulaC27H40O4
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C
InChIInChI=1S/C27H40O4/c1-17-7-10-21(28)15-20(17)9-8-19-6-5-13-26(3)23(11-12-24(19)26)18(2)14-22-16-27(4,30)25(29)31-22/h8-9,18,21-24,28,30H,1,5-7,10-16H2,2-4H3/b19-8+,20-9-/t18-,21+,22?,23-,24+,26-,27?/m1/s1
InChIKeyIJNDMZIDDKVXHR-DYEHSFNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcifediol Lactone: Terminal Vitamin D3 Metabolite Standard


Calcifediol lactone (25-hydroxyvitamin D3-26,23-lactone) is a terminal, side-chain cyclized metabolite of vitamin D3 formed via the C23 oxidation pathway, requiring both CYP24A1 and CYP3A enzymes [1]. Unlike the prohormone calcifediol (25-hydroxyvitamin D3), this lactone exhibits a significantly higher affinity for vitamin D binding protein (DBP), yet a markedly reduced affinity for the vitamin D receptor (VDR), giving it a unique biological profile distinct from other vitamin D metabolites [2][3].

Calcifediol Lactone: Why Substitution Fails


Substituting calcifediol lactone with a generic '25-hydroxyvitamin D3 analogue' is scientifically invalid because its unique C26,23-lactone ring fundamentally alters its molecular interactions. This structural modification simultaneously enhances protein binding to DBP by up to 5-fold while destroying VDR affinity by over 600-fold, a functional inversion not observed in non-lactone metabolites like calcifediol or 24,25-dihydroxyvitamin D3 [1][2]. Furthermore, its distinct multi-step biosynthesis involving both CYP24A1 and CYP3A makes it a specific probe for these enzymatic activities, a function that simpler metabolites cannot replicate [3].

Calcifediol Lactone: Quantitative Differentiation Evidence


Superior DBP Binding vs Calcifediol

Calcifediol lactone demonstrates at least a 5-fold higher potency than its direct precursor, 25-hydroxyvitamin D3 (calcifediol), in displacing [3H]-25-OHD3 from rat plasma vitamin D binding protein (DBP) in a competitive protein binding radioassay [1].

Vitamin D metabolism protein binding assay biomarker

Prolonged Tmax in Vitamin D Metabolism

In a head-to-head pharmacokinetic study in rats, calcifediol lactone exhibited a markedly prolonged Tmax of 10.7 ± 2.1 h, which was over 3.5 times longer than that of 25(OH)D3 (3.0 ± 1.1 h) and at least double that of other major metabolites like 24,25(OH)2D3 (4.3 ± 0.8 h) [1].

pharmacokinetics drug metabolism CYP24A1

Markedly Reduced VDR Affinity vs Active Hormone

The 1α,25-dihydroxy form of the lactone (1,25(OH)2D3-26,23-lactone) exhibits a 670-fold lower binding affinity for the chick intestinal vitamin D receptor compared to the active hormone, 1α,25-dihydroxyvitamin D3 [1]. Its biological activity in stimulating intestinal calcium transport is correspondingly reduced to only one-thirtieth of the hormone's potency [1].

receptor binding structure-activity relationship vitamin D receptor

Leading Biomarker for Vitamin D Toxicity

While plasma calcifediol levels increase approximately 280-fold (from 2.3 to 643 ng/ml) during escalating vitamin D dosing, calcifediol lactone concentrations surge from below 0.06 ng/ml to 64.5 ng/ml, representing over a 1000-fold increase [1]. This relative increase is the greatest among all measured vitamin D metabolites, including 24,25(OH)2D3 and 25,26(OH)2D3.

toxicology biomarker vitamin D toxicity

Stereospecific Diastereomer Activity at Intestinal Receptor

The unnatural (23R,25S) diastereoisomer of the 25-hydroxy-lactone is 10-fold more potent than the natural form in displacing 1,25(OH)2[3H]D3 from the chick intestinal receptor, demonstrating a reversed stereochemical preference compared to DBP binding assays [1].

stereochemistry receptor binding structure-activity relationship

Calcifediol Lactone: Key Application Scenarios


Competitive Binding Assay Standard

For laboratories developing or running competitive protein binding assays for vitamin D metabolites, calcifediol lactone provides a standard with a 5-fold higher affinity for DBP compared to calcifediol. This property can be exploited to create more sensitive standard curves and to push the limits of detection in clinical or research assays where sample volume is limited, as demonstrated in the rat plasma binding radioassay [1].

CYP24A1/CYP3A4 Activity Probe

Due to its unique biosynthetic route requiring both CYP24A1 for initial oxidation and CYP3A for the final lactonization step, calcifediol lactone serves as a specific endpoint standard for measuring the complete C23 oxidation pathway flux. Its prolonged Tmax (10.7 h) compared to other metabolites allows it to act as a long-lived signal in hepatocyte or in vivo metabolic flux studies, enabling accurate pathway activity quantification without confounding signals from transient metabolites [2].

Vitamin D Toxicity Biomarker Standard

Given its over 1000-fold dynamic range in plasma concentrations during vitamin D intoxication, calcifediol lactone is the superior analytical standard for LC-MS/MS methods aimed at quantifying vitamin D catabolic flux. Its concentration change far exceeds that of 25(OH)D3 or 24,25(OH)2D3, making it the most sensitive indicator of vitamin D status and toxicity for toxicological studies and clinical monitoring of hypervitaminosis D [3].

VDR Activation Negative Control

With a demonstrated 670-fold reduction in VDR binding affinity and 30-fold reduction in calcium transport activity, calcifediol lactone acts as a clean negative control in cell-based assays for VDR activation. Researchers can use the natural (23S,25R) isomer to discriminate VDR-mediated genomic effects from membrane or DBP-mediated responses, ensuring the specificity of their findings in gene expression and calcium homeostasis studies [4].

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